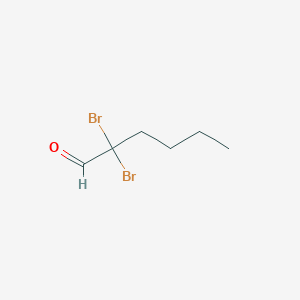

2,2-Dibromohexanal

Description

Structure

3D Structure

Properties

CAS No. |

57024-79-0 |

|---|---|

Molecular Formula |

C6H10Br2O |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

2,2-dibromohexanal |

InChI |

InChI=1S/C6H10Br2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 |

InChI Key |

PBKHEHLAGUKNBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=O)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2,2 Dibromohexanal

Direct Halogenation Protocols for Alpha,Alpha-Dibromoaldehydes

The most straightforward conceptual approach to 2,2-dibromohexanal involves the direct bromination of the parent aldehyde, hexanal (B45976). This method hinges on the electrophilic substitution at the α-carbon, a position activated by the adjacent carbonyl group.

Regioselective Bromination at the Alpha-Carbon

The α-carbon of an aldehyde is susceptible to halogenation due to the ability to form an enol or enolate intermediate, which is nucleophilic. In the case of hexanal, the target is the specific introduction of two bromine atoms onto the second carbon of the hexane (B92381) chain.

The reaction typically proceeds via an acid-catalyzed or base-mediated pathway. vanderbilt.edu Under acidic conditions, the aldehyde tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a bromine molecule. This process can be repeated to achieve dibromination. Base-mediated halogenation proceeds through the formation of an enolate ion, which is even more nucleophilic than the enol.

A significant challenge in the direct dibromination of hexanal is controlling the regioselectivity and the degree of halogenation. Over-bromination can lead to the formation of polybrominated species, while reaction at other positions is also a possibility, although less favored.

Optimization of Bromination Reagents and Reaction Conditions

A variety of brominating agents and reaction conditions have been explored to optimize the synthesis of α,α-dibromoaldehydes. The choice of reagent can significantly influence the yield and selectivity of the reaction.

| Brominating Agent | Solvent | Conditions | Observations |

| Bromine (Br₂) | Acetic Acid | Acid catalyst | Often leads to a mixture of mono- and di-brominated products. |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Radical initiator (e.g., light) | Can be more selective than Br₂, but controlling the extent of bromination remains a challenge. acs.org |

| Bromodimethylsulfonium Bromide (BDMS) | Dichloromethane | Mild, room temperature | Reported to be effective for α-monobromination of related carbonyl compounds. |

This table presents a summary of common brominating agents and their typical reaction conditions for the alpha-halogenation of carbonyl compounds.

The slow addition of the brominating agent is a technique employed to maintain a low concentration of the halogen in the reaction mixture. acs.org This can help to minimize over-bromination and improve the yield of the desired dibrominated product. The choice of solvent is also critical, as it can affect the solubility of the reactants and the stability of the intermediates.

Indirect Synthetic Pathways to 2,2-Dibromohexanal

Indirect methods offer alternative routes to 2,2-dibromohexanal, often providing better control over the final product. These pathways typically involve the transformation of other functional groups into the desired dibromoaldehyde moiety.

Functional Group Interconversions Leading to the Dibromoaldehyde Moiety

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic transformation of one functional group into another. solubilityofthings.comimperial.ac.uk For the synthesis of 2,2-dibromohexanal, several precursor molecules can be envisaged.

One plausible approach starts with 2-hexynoic acid. The triple bond can be dihalogenated, and the carboxylic acid can then be reduced to the corresponding aldehyde. Another potential precursor is a gem-dibromoalkene, which could be synthesized and subsequently converted to the aldehyde through ozonolysis or other oxidative cleavage methods. ualberta.ca

Multistep Reaction Sequences for Targeted Synthesis

Starting Material: Hexanoic acid.

Alpha-Dibromination: Conversion of hexanoic acid to its acid halide, followed by Hell-Volhard-Zelinsky-type dibromination at the α-position to yield 2,2-dibromohexanoyl halide.

Reduction: Selective reduction of the 2,2-dibromohexanoyl halide to 2,2-dibromohexanal. This reduction is a delicate step, as over-reduction would lead to the corresponding alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for this type of transformation. vanderbilt.edu

Catalytic and Stereoselective Approaches in 2,2-Dibromohexanal Synthesis

The development of catalytic and stereoselective methods for the synthesis of α-haloaldehydes is an active area of research. While specific examples for 2,2-dibromohexanal are not widely reported, the principles can be extended to its synthesis.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including reactions involving α,β-dibromoaldehydes. nauka.gov.plnih.gov These catalysts can activate the aldehyde and facilitate subsequent reactions, potentially offering a route to 2,2-dibromohexanal derivatives.

Furthermore, the field of asymmetric organocatalysis has seen significant advances in the enantioselective α-halogenation of aldehydes. acs.org Chiral secondary amines can catalyze the reaction between an aldehyde and a halogenating agent to produce an optically active α-haloaldehyde. While achieving high diastereoselectivity in the formation of a gem-dihalo compound presents an additional challenge, this approach opens the door to the potential synthesis of enantiomerically enriched 2,2-dibromohexanal. Such chiral building blocks are of significant interest in medicinal chemistry and the synthesis of complex natural products.

Mechanistic Insights into Catalyzed Dibromination Reactions

The introduction of two bromine atoms at the α-position of an aldehyde is a nuanced process, typically proceeding through mechanisms involving enol or enolate intermediates. The reaction conditions, particularly the choice of catalyst (acid or base), play a pivotal role in determining the outcome and preventing overreaction.

Under acidic conditions, the halogenation of aldehydes and ketones is generally understood to proceed via an enol intermediate. jove.comlibretexts.org The acid catalyst protonates the carbonyl oxygen, facilitating the tautomerization to the more nucleophilic enol form. This enol then attacks a molecule of bromine. A key characteristic of acid-catalyzed α-halogenation is that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. missouri.edulibretexts.org This indicates that the formation of the enol is the rate-determining step. libretexts.org For α-halogenated aldehydes or ketones, the inductive electron-withdrawing effect of the halogen atom reduces the electron density of the carbonyl oxygen, making further protonation less favorable. pressbooks.pub This deactivation generally disfavors the introduction of a second halogen atom, often leading to monohalogenated products under acidic conditions. libretexts.orgpressbooks.pub

In contrast, base-promoted α-halogenation proceeds through an enolate intermediate. The presence of a base facilitates the deprotonation of the α-carbon. The resulting enolate then reacts with the halogen. A crucial difference from the acid-catalyzed route is that the introduction of the first halogen atom increases the acidity of the remaining α-hydrogen due to the electron-withdrawing nature of the halogen. missouri.edupressbooks.pub This makes the monohalogenated product more reactive towards further deprotonation and subsequent halogenation than the starting aldehyde. libretexts.org Consequently, base-promoted halogenation often leads to multiple halogenations, which is a key strategy for the synthesis of α,α-dihaloaldehydes like 2,2-dibromohexanal. libretexts.orgpressbooks.pub

One documented synthesis of 2,2-dibromohexanal involves the direct bromination of hexanal. chemsrc.com While specific catalytic details for this exact transformation are not extensively published, the general principles suggest that base-promoted conditions would be necessary to achieve dibromination at the α-position. The reaction of hexanal with a brominating agent, likely in the presence of a suitable base, would lead to the formation of the desired 2,2-dibromohexanal. Another potential route involves the reaction of 1,1,1-tribromopentane with methyl formate. chemsrc.com

| Starting Material | Reagent(s) | Product | Reference |

| Hexanal | Bromine | 2,2-Dibromohexanal | chemsrc.com |

| 1,1,1-Tribromopentane | Methyl formate | 2,2-Dibromohexanal | chemsrc.com |

Development of Enantioselective or Diastereoselective Synthesis Routes

The creation of stereogenic centers during the synthesis of α,α-dihaloaldehydes is a significant synthetic challenge. The development of enantioselective and diastereoselective methods is crucial for accessing optically active building blocks for complex molecule synthesis.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes. Chiral secondary amines, such as derivatives of proline and binaphthyl, have been successfully employed as catalysts for the direct asymmetric α-bromination of aldehydes. nih.govacs.org These catalysts react with the aldehyde to form a chiral enamine intermediate, which then reacts with an electrophilic bromine source. The stereochemistry of the final product is dictated by the chiral environment provided by the catalyst. For instance, a binaphthyl-based secondary amine has been used to catalyze the direct asymmetric bromination of aldehydes, leading to α-bromoaldehydes that can be used in one-pot syntheses of chiral bromohydrins. nih.gov While these methods have been primarily demonstrated for mono-bromination, the principles could potentially be extended to dibromination. However, controlling the stereochemistry of the second bromination introduces additional complexity.

A significant challenge in the enantioselective bromination of aldehydes is the potential for catalyst deactivation and the formation of dibrominated side products. acs.org Research has shown that slow addition of the brominating agent, such as N-bromosuccinimide (NBS), can mitigate these issues by maintaining a low concentration of the brominating agent in the reaction mixture. This favors the desired monobromination of the aldehyde over the reversible bromination of the catalyst. acs.org For the synthesis of a chiral 2,2-dibromoaldehyde, a sequential or one-pot strategy employing a chiral catalyst would be required, where the stereoselectivity of both bromination steps is controlled.

Diastereoselective synthesis of α,α-disubstituted aldehydes can be achieved by utilizing substrates that already contain a chiral center. The existing stereocenter can direct the approach of the incoming electrophile. For example, the diastereoselective C-alkylation of aldimines derived from chiral α-carbon heteroatom-substituted aldehydes has been demonstrated. rsc.orgnih.gov In the context of 2,2-dibromohexanal, if a chiral center were present elsewhere in the hexanal backbone, it could potentially influence the diastereoselectivity of the dibromination reaction. Furthermore, flow chemistry protocols have been successfully used for the bromination of α-chiral aldehydes with retention of stereochemistry. researchgate.net

| Catalyst/Method | Substrate Type | Product Type | Key Feature | Reference |

| Binaphthyl-based secondary amine | Aldehydes | α-Bromoaldehydes | Direct asymmetric bromination | nih.gov |

| Organocatalyst with slow NBS addition | Aldehydes | α-Bromoaldehydes | Reduces dibromination and catalyst deactivation | acs.org |

| Chiral substrate control | Chiral α-heteroatom substituted aldehydes | Diastereomerically enriched alkylated amines | Substrate-induced diastereoselectivity | rsc.orgnih.gov |

| Flow chemistry with triphenylphosphine (B44618) monolith | α-Chiral aldehydes | gem-Dibromides | Retention of stereochemistry | researchgate.net |

Process Intensification and Scalability Considerations for 2,2-Dibromohexanal Production

The transition of a synthetic route from laboratory scale to industrial production necessitates considerations of process intensification and scalability. For halogenation reactions, which are often highly exothermic and can involve hazardous reagents, these considerations are particularly critical. rsc.org

Continuous flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical processes. rsc.orgmdpi.com The use of microreactors or flow reactors offers superior heat and mass transfer compared to traditional batch reactors. rsc.org This enhanced control is especially beneficial for exothermic reactions like bromination, minimizing the formation of hotspots and reducing the risk of runaway reactions. For the synthesis of 2,2-dibromohexanal, a continuous flow process could involve pumping a stream of hexanal and a brominating agent through a heated or cooled reaction coil or a packed-bed reactor. This would allow for precise control over reaction temperature, residence time, and stoichiometry, potentially leading to higher selectivity and yields of the desired dibrominated product.

The scalability of a continuous flow process is often more straightforward than for a batch process. Instead of using larger and potentially less efficient reactors, production can be increased by running the flow system for longer periods or by "numbering-up" – using multiple reactors in parallel. corning.com This approach maintains the optimized reaction conditions and safety profile established at the laboratory scale.

Furthermore, flow chemistry can be integrated with in-line purification and analysis techniques, leading to a more streamlined and automated production process. For instance, a flow reactor for the synthesis of 2,2-dibromohexanal could be coupled with a continuous separation unit to remove byproducts or unreacted starting materials, leading to a higher purity product stream. The use of solid-supported reagents or catalysts, such as a triphenylphosphine monolith for gem-dibromination, is also well-suited for flow chemistry, simplifying product purification. researchgate.net

| Technology | Advantage for 2,2-Dibromohexanal Production | Key Parameters | Reference |

| Continuous Flow Reactor | Enhanced safety, improved heat and mass transfer, better selectivity | Temperature, residence time, stoichiometry | rsc.orgmdpi.com |

| Numbering-Up Strategy | Straightforward scalability while maintaining optimal conditions | Parallel reactor configuration | corning.com |

| In-line Purification | Streamlined process, higher product purity | Integration of separation units | mdpi.com |

| Solid-Supported Reagents | Simplified purification, suitability for flow systems | Catalyst/reagent stability and lifetime | researchgate.net |

Chemical Reactivity and Diverse Transformation Pathways of 2,2 Dibromohexanal

Reactivity Profile of the Alpha,Alpha-Dibromo Carbonyl System

The defining feature of 2,2-dibromohexanal is the gem-dibromo functionality at the α-position. This arrangement significantly influences the molecule's electronic properties and reactivity. The two electronegative bromine atoms exert a strong electron-withdrawing inductive effect, which polarizes the adjacent carbonyl group, making the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles.

The most fundamental reaction of aldehydes is nucleophilic addition to the carbonyl group. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. For 2,2-dibromohexanal, the potent electron-withdrawing effect of the two α-bromine atoms enhances the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles than a simple alkanol.

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to produce the final alcohol product.

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products, as detailed in the table below.

| Nucleophile Type | Reagent Example | Product Class |

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2,2-Dibromo-1-hexanol |

| Organometallic Reagents | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Substituted 2,2-dibromoalkanols |

| Cyanide | Hydrogen Cyanide (HCN) | 2,2-Dibromo-1-cyano-1-hexanol (a cyanohydrin) |

This table illustrates the expected products from the nucleophilic addition of common reagents to 2,2-dibromohexanal.

A common reaction for many aldehydes and ketones is α-substitution, which involves replacing a hydrogen atom at the α-position. saskoer.ca This reaction typically proceeds through an enol or enolate intermediate. openstax.orglibretexts.org The formation of these intermediates requires the presence of at least one acidic α-hydrogen. libretexts.org

However, 2,2-dibromohexanal lacks any α-hydrogens, as they have been replaced by bromine atoms. Consequently, it cannot form an enol or enolate ion at the α-position. Therefore, 2,2-dibromohexanal does not undergo the typical acid- or base-catalyzed α-substitution reactions seen in other aldehydes. Any substitution would have to occur through a different mechanism, such as the displacement of the bromine atoms themselves.

The carbon-bromine bonds at the α-position are themselves reactive sites. These halogens can be involved in substitution or elimination reactions.

Halogen Exchange: Under specific conditions, such as in a Finkelstein-type reaction, the bromine atoms could potentially be exchanged for other halogens. For example, reacting an α-bromo carbonyl compound with a source of iodide or chloride ions in a suitable solvent can lead to the corresponding α-iodo or α-chloro derivative. beilstein-journals.org For 2,2-dibromohexanal, this could provide a pathway to 2,2-dichlorohexanal (B1608203) or 2,2-diiodohexanal.

Reductive Debromination: The bromine atoms can be removed through reduction. Various reagents can achieve this transformation. Mild reducing agents may selectively remove one bromine atom to yield 2-bromohexanal, a process known as hydrodebromination. researchgate.net More powerful reducing agents or specific catalytic systems, such as zinc powder in acetic acid or triphenylphosphine (B44618), can remove both bromine atoms to produce hexanal (B45976). colab.wscolab.ws This reaction is a useful synthetic tool for converting α,α-dibromo compounds back to their parent carbonyl compounds.

Dehydrohalogenation Reactions of 2,2-Dibromohexanal

The presence of hydrogen atoms on the β-carbon (C3) allows for elimination reactions, where hydrogen bromide (HBr) is removed from the molecule to form a carbon-carbon double bond.

Treatment of 2,2-dibromohexanal with a base can induce a dehydrohalogenation reaction. This process typically follows an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the β-carbon, and simultaneously, a bromide ion is ejected from the α-carbon, forming a π bond between them. saskoer.ca

The product of this single elimination is 2-bromohex-2-enal, an α-bromo-α,β-unsaturated aldehyde. openstax.orglibretexts.org These unsaturated compounds are valuable synthetic intermediates. If a sufficiently strong base, such as sodium amide (NaNH₂), is used in excess, a second dehydrohalogenation can occur to produce an alkyne, in this case, hex-2-ynal. pearson.commasterorganicchemistry.com

The principles of kinetic and thermodynamic control govern which product is favored in a reaction that can lead to multiple outcomes. fiveable.me

Kinetic control favors the product that is formed fastest, meaning the one with the lowest activation energy. fiveable.me

In the dehydrohalogenation of 2,2-dibromohexanal, the first elimination to form 2-bromohex-2-enal is generally straightforward. When considering the potential for a second elimination to form an alkyne, or other possible rearrangements, reaction conditions become critical. Lower temperatures and the use of a bulky, non-nucleophilic base would likely favor the kinetically controlled product. Conversely, higher temperatures, which allow for the equilibration of intermediates, would favor the formation of the most thermodynamically stable product, often a highly conjugated system. openstax.org For instance, in related eliminations, the Saytzeff rule predicts that the most substituted (and thus more stable) alkene will be the major product under thermodynamic conditions. doubtnut.com

Rearrangement Reactions and Isomerization Dynamics

One of the notable rearrangement reactions applicable to α-halo carbonyl compounds is the Favorskii rearrangement. This reaction typically occurs in the presence of a base and involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then rearranges to a carboxylic acid derivative. wikipedia.orgnrochemistry.comnumberanalytics.com For α,α-dihaloaldehydes, a related pathway known as the quasi-Favorskii rearrangement can occur, especially in the absence of enolizable protons on the other side of the carbonyl group. harvard.edu This process involves the attack of a nucleophile on the carbonyl carbon, followed by a 1,2-shift of the alkyl group and elimination of a halide ion.

In the context of 2,2-dibromohexanal, treatment with a base such as an alkoxide could potentially lead to a rearranged ester product. The mechanism would likely involve the formation of a six-membered ring-like transition state, leading to a five-membered ring ester after contraction.

Reductive Transformations of 2,2-Dibromohexanal

The presence of both a carbonyl group and carbon-bromine bonds makes the reductive chemistry of 2,2-dibromohexanal particularly interesting, with the potential for selective transformations.

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. science-revision.co.uklibretexts.org For 2,2-dibromohexanal, the selective reduction of the aldehyde group to a primary alcohol, yielding 2,2-dibromohexane-1-ol, can be achieved using various hydride reagents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. science-revision.co.ukmasterorganicchemistry.com It is generally effective in reducing aldehydes and ketones without affecting other functional groups like carbon-halogen bonds under standard conditions. acs.org Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols. science-revision.co.uklibretexts.org However, its higher reactivity might lead to the concurrent reduction of the carbon-bromine bonds. The choice of reagent and reaction conditions is therefore crucial for achieving selectivity.

Table 1: Reagents for the Selective Reduction of the Carbonyl Group in α,α-Dibromoaldehydes

| Reagent | Typical Solvent(s) | General Reactivity | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones selectively. | science-revision.co.ukmasterorganicchemistry.com |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent for most carbonyl compounds. | science-revision.co.uklibretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane (B92381) | Can selectively reduce esters to aldehydes; also reduces aldehydes. | wikipedia.org |

The cleavage of carbon-bromine bonds is another important reductive pathway for 2,2-dibromohexanal. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical reactions. The electroreductive cleavage of carbon-halogen bonds is a well-studied process that often proceeds through a stepwise mechanism involving the formation of a radical anion intermediate. mdpi.comunimore.it This intermediate then undergoes cleavage of the C-Br bond to form a bromide anion and an organic radical. mdpi.comunimore.it

Photochemical methods can also induce homolytic cleavage of the C-Br bond. nih.gov Additionally, certain organocatalysts under irradiation can facilitate the reductive cleavage of carbon-halogen bonds. nih.gov The complete reduction of 2,2-dibromohexanal would lead to the formation of hexanal, while partial reduction could yield 2-bromohexanal.

Oxidative Reactions of 2,2-Dibromohexanal

The aldehyde functional group in 2,2-dibromohexanal is susceptible to oxidation, leading to various carboxylic acid derivatives.

The oxidation of aldehydes to carboxylic acids is a common and efficient transformation. openstax.org For 2,2-dibromohexanal, this would result in the formation of 2,2-dibromohexanoic acid. A variety of oxidizing agents can be employed for this purpose.

Potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), generated in situ from potassium dichromate and sulfuric acid, are powerful oxidizing agents capable of converting aldehydes to carboxylic acids. openstax.org Milder oxidizing agents, such as Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), can also be used and are often employed as a qualitative test for aldehydes.

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Product from 2,2-Dibromohexanal | Reference(s) |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2,2-Dibromohexanoic acid | openstax.org |

| Chromic Acid (H₂CrO₄) | Acidic (Jones oxidation) | 2,2-Dibromohexanoic acid | openstax.org |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | 2,2-Dibromohexanoate salt | openstax.org |

While the primary oxidative pathway for aldehydes is the formation of carboxylic acids, under more forcing conditions or with specific reagents, oxidative cleavage of the carbon-carbon backbone can occur. The oxidative cleavage of α,β-unsaturated compounds is well-documented, but the direct oxidative cleavage of a saturated aldehyde like 2,2-dibromohexanal is less common. numberanalytics.comrsc.org

Cycloaddition, Condensation, and Other Pericyclic Reactions

The gem-dibromoaldehyde functionality in 2,2-dibromohexanal serves as a versatile synthetic handle, enabling its participation in a variety of chemical transformations to construct complex molecular architectures. Although specific literature on the cycloaddition and pericyclic reactions of 2,2-dibromohexanal is limited, its reactivity can be inferred from the well-documented behavior of other α,α-dihaloaldehydes. These compounds are known to be valuable precursors for condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems and other valuable organic molecules. The electron-withdrawing nature of the two bromine atoms activates the adjacent carbonyl group and the α-carbon, influencing the regiochemical and stereochemical outcome of these reactions.

Condensation reactions involving 2,2-dibromohexanal or its analogs typically proceed via initial nucleophilic attack at the electrophilic carbonyl carbon, followed by subsequent elimination or cyclization steps. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound. researchgate.netorganic-chemistry.org While not specifically documented for 2,2-dibromohexanal, aldehydes are standard substrates for this reaction. It is anticipated that 2,2-dibromohexanal would react with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. The reaction would likely yield an intermediate that could potentially undergo further transformations, such as cyclization or elimination of HBr, depending on the reaction conditions.

Heterocycle Synthesis via Condensation: A significant application of α,α-dihaloaldehydes is in the synthesis of heterocyclic compounds. These reactions often involve a condensation-cyclization sequence with a dinucleophile.

Pyrazole (B372694) Synthesis: Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are often synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. olemiss.eduorganic-chemistry.orgbeilstein-journals.org 2,2-Dibromohexanal can serve as a precursor to the required 1,3-dielectrophilic component. For instance, dehydrobromination could yield a reactive α-bromo-α,β-unsaturated aldehyde, which can then react with hydrazine to form a pyrazole through a cyclocondensation reaction. The general mechanism involves the formation of a hydrazone followed by intramolecular nucleophilic attack and subsequent aromatization. organic-chemistry.org

Oxazole (B20620) Synthesis: Oxazoles are another important class of five-membered heterocycles containing both oxygen and nitrogen. The synthesis of oxazoles can be achieved from α-halocarbonyl compounds. slideshare.netorganic-chemistry.org For example, 2,2-dibromohexanal could react with an amide in a variation of the Robinson-Gabriel synthesis. More directly, it could react with a primary amide under dehydrating conditions, where the gem-dibromo group facilitates the cyclization and subsequent aromatization to the oxazole ring.

The table below summarizes representative condensation reactions applicable to α,α-dihaloaldehydes, which can be extrapolated to 2,2-dibromohexanal.

| Reaction Type | Reactant(s) | Product Type | Ref. |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Substituted Alkene | researchgate.netorganic-chemistry.org |

| Pyrazole Synthesis | Hydrazine derivative | Substituted Pyrazole | olemiss.eduorganic-chemistry.org |

| Oxazole Synthesis | Primary Amide | Substituted Oxazole | slideshare.netorganic-chemistry.org |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orgebsco.com While direct participation of saturated aldehydes in pericyclic reactions is uncommon, 2,2-dibromohexanal can be transformed into reactive intermediates that readily engage in such transformations.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. dergipark.org.tr An α,β-unsaturated aldehyde can act as a dienophile in this reaction. 2,2-Dibromohexanal can be converted into an α-bromo-α,β-unsaturated aldehyde via elimination of one equivalent of HBr. This derivative, containing an electron-withdrawing bromine atom conjugated to the aldehyde, would be an activated dienophile, expected to react efficiently with various dienes to produce substituted cyclohexene (B86901) derivatives.

[3+2] Cycloadditions: The synthesis of five-membered heterocycles like pyrazoles and triazoles can also be accomplished via 1,3-dipolar cycloaddition reactions. organic-chemistry.orgbeilstein-journals.org For example, an alkyne can react with a 1,3-dipole such as a nitrile imine or a diazo compound. A derivative of 2,2-dibromohexanal, such as a terminal alkyne formed after a series of transformations, could participate as the dipolarophile in these cycloadditions, providing a route to highly functionalized heterocyclic systems.

The potential transformations of 2,2-dibromohexanal into substrates for cycloaddition reactions are outlined in the table below.

| Reaction Type | Intermediate from 2,2-Dibromohexanal | Reactant Partner | Product Type | Ref. |

| Diels-Alder [4+2] | α-Bromo-α,β-unsaturated aldehyde | Conjugated Diene | Substituted Cyclohexene | dergipark.org.tracs.org |

| 1,3-Dipolar [3+2] | Terminal Alkyne (via functional group manipulation) | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Substituted Triazole or Isoxazole | organic-chemistry.orgbeilstein-journals.org |

The reactivity of the gem-dibromoaldehyde group in 2,2-dibromohexanal thus opens up numerous pathways for synthetic chemists to explore, particularly in the construction of complex cyclic and heterocyclic molecules through condensation and cycloaddition strategies.

Mechanistic Investigations and Theoretical Studies on 2,2 Dibromohexanal Chemistry

Experimental Elucidation of Reaction Mechanisms

The experimental study of how 2,2-Dibromohexanal reacts is fundamental to understanding its chemical behavior. This involves tracking the speed of its reactions and identifying the fleeting, unstable molecules that form along the reaction pathway.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantitatively describing the rate at which 2,2-Dibromohexanal is consumed or its products are formed in a chemical reaction. By systematically varying conditions such as reactant concentrations, temperature, and catalysts, a rate law can be determined, which provides mathematical insight into the sequence of steps (the reaction mechanism).

For a typical reaction, such as a base-catalyzed hydrolysis or a nucleophilic substitution, the reaction progress would be monitored using techniques like UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography (GC) to measure the change in concentration of reactants or products over time. The data collected would be used to determine the reaction order with respect to each reactant and calculate the rate constant (k).

For example, in a hypothetical nucleophilic substitution reaction, kinetic data might be presented as follows:

| Experiment | Initial [2,2-Dibromohexanal] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

From such data, researchers can deduce the dependencies of the reaction rate on the concentration of the reactants, offering clues about which molecules are involved in the rate-determining step of the reaction.

Identification and Characterization of Reactive Intermediates

Most chemical reactions proceed through a series of steps involving the formation of short-lived, high-energy species known as reactive intermediates. libretexts.org For 2,2-Dibromohexanal, reactions could involve several types of intermediates depending on the conditions. Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. libretexts.org

In the context of aldehyde chemistry, key intermediates often include:

Enolates: Formed by the removal of the acidic α-proton (the aldehyde proton in this case, which is less common but possible under strong basic conditions) or through other pathways. They are potent nucleophiles.

Iminium Ions: Formed in reactions with primary or secondary amines, these intermediates are highly electrophilic. masterorganicchemistry.comorganic-chemistry.org

Acyl-Anion Equivalents: In certain organocatalyzed reactions, intermediates like the Breslow intermediate can form, which behave as nucleophilic acyl groups. chinesechemsoc.org

The direct observation of these transient species is challenging due to their high reactivity and low concentration. libretexts.org Their existence is often inferred or proven using techniques like low-temperature spectroscopy (e.g., matrix isolation), electron paramagnetic resonance (EPR) for radical species, or through chemical trapping experiments, where a trapping agent is added to react specifically with the intermediate to form a stable, characterizable product. libretexts.org

| Potential Intermediate | Generating Reaction Type | Method of Detection/Characterization |

| Enolate | Base-catalyzed condensation | Chemical trapping; spectroscopic observation at low temp. |

| Iminium Cation | Reaction with amines (e.g., Strecker synthesis) | Inferred from product structure; NMR studies. masterorganicchemistry.comrsc.org |

| Radical | Photochemical or radical-initiated reaction | Electron Paramagnetic Resonance (EPR); chemical trapping. |

Computational Chemistry and Quantum Mechanical Modeling

Theoretical and computational methods provide powerful tools for investigating chemical reactivity at the molecular level, offering insights that are often inaccessible through experiments alone. ebsco.com

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com For 2,2-Dibromohexanal, DFT calculations can determine properties that are crucial for understanding its reactivity. rsc.org These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For 2,2-Dibromohexanal, the carbonyl carbon would be a site of positive potential (electrophilic), susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity. The LUMO's energy and location indicate where a nucleophile will attack, while the HOMO's energy relates to the molecule's ability to act as a nucleophile. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

| Calculated Property (Hypothetical) | Significance for 2,2-Dibromohexanal |

| HOMO Energy | -10.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Mulliken Charge on C=O Carbon | +0.45 |

Transition State Analysis and Prediction of Reaction Pathways

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state. essa-tlemcen.dzgsmu.by DFT calculations are exceptionally useful for locating the geometry and energy of these transition states. nih.gov By mapping the entire potential energy surface of a reaction, computational chemists can chart the most likely reaction pathway. chinesechemsoc.org

The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate. nih.gov By comparing the activation energies for multiple possible pathways, one can predict which products will form preferentially. For instance, in a reaction of 2,2-Dibromohexanal, DFT could be used to compare the energy barriers for an Sₙ2-type displacement of a bromide ion versus an addition to the carbonyl group, thereby predicting the reaction's outcome under specific conditions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the physical motions of atoms and molecules over time. ebsco.com An MD simulation allows researchers to explore the conformational landscape of 2,2-Dibromohexanal—the various shapes it can adopt due to bond rotations.

This is particularly important for understanding how the molecule interacts with its environment, such as solvent molecules or a catalyst's active site. nih.govrsc.org MD simulations can reveal:

The most stable and populated conformations.

The flexibility of the butyl chain and its effect on the accessibility of the reactive aldehyde group.

The dynamics of solvent molecules surrounding the solute, which can influence reaction rates. rsc.org

The mechanism of ligand exchange and binding in enzyme-catalyzed reactions involving similar aldehyde substrates. nih.gov

By simulating the molecule's behavior over nanoseconds or longer, MD provides a dynamic picture that complements the static insights from DFT. ebsco.comnih.gov

Exploration of Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects, which encompass the influence of the spatial arrangement of electrons in orbitals on molecular properties and reactivity, play a crucial role in dictating the behavior of 2,2-Dibromohexanal. These effects arise from the interactions between bonding and non-bonding orbitals and can significantly impact conformational preferences and the transition states of reactions involving the aldehyde functional group.

The reactivity of the carbonyl group in 2,2-Dibromohexanal is modulated by the presence of two bulky and electronegative bromine atoms on the α-carbon. These geminal bromine atoms exert strong inductive and steric effects. The inductive effect, stemming from the high electronegativity of bromine, polarizes the C-Br bonds, which in turn influences the electronic environment of the adjacent carbonyl carbon. This can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

From a conformational standpoint, the rotation around the Cα-C(O) bond is a key determinant of reactivity. The relative orientation of the C-Br bonds with respect to the carbonyl group's π-system can either facilitate or hinder reactions. Theoretical studies on similar halogenated alkanes suggest that gauche and anti conformations have distinct energy levels due to steric and electronic repulsions. In 2,2-Dibromohexanal, the large size of the bromine atoms leads to significant steric strain in certain conformations, favoring those where the bulky groups are staggered.

Furthermore, hyperconjugative interactions between the C-Br σ orbitals and the carbonyl π* antibonding orbital can influence the reactivity. When a C-Br bond is anti-periplanar to the C=O bond, a stabilizing interaction can occur where electron density from the C-Br σ orbital is donated into the low-lying π* orbital of the carbonyl group. This interaction can lower the energy of the ground state and affect the energy barrier for nucleophilic addition. The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals.

To illustrate the potential conformational landscape of 2,2-Dibromohexanal, a simplified Newman projection analysis along the Cα-C(O) bond can be considered. The relative energies of these conformers would be determined by a combination of steric repulsion between the bromine atoms and the butyl chain, and stereoelectronic interactions with the carbonyl group.

Table 1: Hypothetical Conformational Analysis of 2,2-Dibromohexanal (Note: This table is illustrative and based on general principles of stereochemistry, as specific experimental or computational data for 2,2-Dibromohexanal is not readily available in the searched literature.)

| Conformer | Dihedral Angle (Br-C-C=O) | Key Interactions | Predicted Relative Stability |

| Eclipsed 1 | 0° | High steric repulsion between Br and O | Least Stable |

| Gauche | 60° | Moderate steric and potential stabilizing hyperconjugation | Intermediate |

| Eclipsed 2 | 120° | High steric repulsion between Br and H | Unfavorable |

| Anti | 180° | Minimized steric repulsion, potential for hyperconjugation | Most Stable |

The interplay of these stereoelectronic factors ultimately governs the kinetic and thermodynamic aspects of reactions at the carbonyl center of 2,2-Dibromohexanal. For instance, the preferred trajectory of a nucleophile attacking the carbonyl carbon will be influenced by the need to avoid steric hindrance from the bulky bromine atoms while maximizing orbital overlap with the carbonyl's π* orbital.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QRAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QRAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. oup.com These models are built on the principle that the properties of a chemical are a function of its molecular structure. oup.com For a compound like 2,2-Dibromohexanal, QSAR/QRAR studies can provide valuable insights into its behavior in various chemical and biological systems without the need for extensive experimental testing.

Although specific QSAR/QRAR models for 2,2-Dibromohexanal were not found in the surveyed literature, the general principles can be applied by considering it as part of the broader class of aliphatic aldehydes and halogenated organic compounds. nih.govnih.gov As a disinfection byproduct, its toxicological properties could be predicted using QSAR models developed for this class of compounds. mdpi.comnih.gov

A typical QSAR/QRAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with known activity or reactivity data is compiled. For 2,2-Dibromohexanal, this could include other halogenated aldehydes.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity/reactivity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For the reactivity of 2,2-Dibromohexanal, relevant descriptors would likely include:

Electronic Descriptors: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the electrophilicity of the carbonyl carbon. acs.org The partial atomic charges on the carbonyl carbon and oxygen atoms are also crucial.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) can quantify the steric hindrance around the reaction center caused by the gem-dibromo group and the hexyl chain.

Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for predicting the bioavailability and transport of a compound.

To illustrate how such a model might be constructed, a hypothetical dataset for a series of α-substituted hexanals is presented below.

Table 2: Illustrative Data for a Hypothetical QSAR/QRAR Study of Substituted Hexanals (Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for the listed compounds.)

| Compound | Substituent (X) | Reactivity (log k) | LUMO Energy (eV) | Steric Parameter (Es) | logP |

| Hexanal (B45976) | H | -2.5 | 2.1 | -0.07 | 1.88 |

| 2-Chlorohexanal | Cl | -2.1 | 1.8 | -0.97 | 2.34 |

| 2-Bromohexanal | Br | -2.0 | 1.7 | -1.16 | 2.51 |

| 2,2-Dichlorohexanal (B1608203) | Cl, Cl | -1.5 | 1.5 | -1.54 | 2.80 |

| 2,2-Dibromohexanal | Br, Br | -1.3 | 1.4 | -1.90 | 3.14 |

A hypothetical QSAR equation derived from such data might take the form:

log k = c₀ + c₁ (LUMO Energy) + c₂ (Eₛ) + c₃ (logP)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of other, untested halogenated aldehydes. The development and validation of robust QSAR/QRAR models are essential for the efficient screening and risk assessment of emerging environmental contaminants like 2,2-Dibromohexanal. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Research on 2,2 Dibromohexanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,2-Dibromohexanal, offering detailed information about the chemical environment of each nucleus.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Stereochemical Assignment

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of 2,2-Dibromohexanal and establishing its structural connectivity.

COrrelation SpectroscopY (COSY) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 2,2-Dibromohexanal, a COSY spectrum would exhibit cross-peaks connecting the aldehydic proton to the protons on the adjacent carbon, and subsequently trace the couplings along the butyl chain. This allows for the sequential assignment of all proton resonances.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a heteronuclear correlation technique that identifies direct one-bond proton-carbon (¹H-¹³C) correlations. nanalysis.comcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the CH, CH₂, and CH₃ groups in the hexanal (B45976) chain.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment provides information about longer-range (typically two- to three-bond) ¹H-¹³C couplings. columbia.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for assembling the complete carbon skeleton. In the case of 2,2-Dibromohexanal, HMBC correlations would be expected between the aldehydic proton and the C2 carbon, as well as between the protons on C3 and the C1 (carbonyl) and C2 carbons, thus confirming the position of the dibromo-substituted carbon.

Together, these multi-dimensional NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of 2,2-Dibromohexanal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 2,2-Dibromohexanal. Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 (CHO) | 9.5 - 10.0 | 185 - 195 | H3 | C2, C3 |

| 2 (CBr₂) | - | 70 - 80 | - | - |

| 3 (CH₂) | 2.2 - 2.6 | 35 - 45 | H1, H4 | C1, C2, C4, C5 |

| 4 (CH₂) | 1.5 - 1.8 | 25 - 35 | H3, H5 | C2, C3, C5, C6 |

| 5 (CH₂) | 1.3 - 1.6 | 20 - 30 | H4, H6 | C3, C4, C6 |

| 6 (CH₃) | 0.8 - 1.0 | 10 - 15 | H5 | C4, C5 |

Dynamic NMR Studies for Conformational Equilibria

The acyclic nature of 2,2-Dibromohexanal allows for rotation around its carbon-carbon single bonds, leading to various conformational isomers that can be in equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. researchgate.netnih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For 2,2-Dibromohexanal (C₆H₁₀Br₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms creates a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, which would be clearly resolved by HRMS.

Table 2: Calculated Isotopic Masses for the Molecular Ion of 2,2-Dibromohexanal (C₆H₁₀Br₂O).

| Isotopic Composition | Calculated Monoisotopic Mass (Da) |

| C₆H₁₀⁷⁹Br₂O | 255.9104 |

| C₆H₁₀⁷⁹Br⁸¹BrO | 257.9084 |

| C₆H₁₀⁸¹Br₂O | 259.9063 |

The experimentally determined accurate mass from HRMS would be compared to the calculated exact mass (257.90779 Da for the most abundant isotopic combination) to confirm the elemental formula. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. wikipedia.orgnih.gov This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing the fragmentation pathways of the parent ion. amazonaws.com

For 2,2-Dibromohexanal, MS/MS analysis would likely show characteristic losses of bromine radicals (•Br), hydrogen bromide (HBr), and fragmentation of the alkyl chain. The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. For instance, the cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds. docbrown.info The resulting fragmentation spectrum serves as a "fingerprint" that can be used for identification and structural confirmation. youtube.com

Vibrational Spectroscopy for Functional Group Analysis and Structural Fingerprinting (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. fiveable.mescu.ac.ir These two techniques are often complementary. chemrxiv.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 2,2-Dibromohexanal, the IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹, and the C-H stretch of the aldehyde proton would be visible as a weaker band around 2720-2820 cm⁻¹. The C-Br stretching vibrations would be expected at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net While the C=O stretch is also observable in Raman spectra, non-polar bonds often produce stronger signals. The C-C backbone and C-Br bonds of 2,2-Dibromohexanal would be expected to give rise to distinct Raman signals. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation and identification. kangwon.ac.kr

Table 3: Expected Characteristic Vibrational Frequencies for 2,2-Dibromohexanal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (aldehyde) | Stretch | 2720 - 2820 | Weak |

| C-H (alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (aldehyde) | Stretch | 1720 - 1740 | Moderate to Strong |

| C-Br | Stretch | < 700 | Strong |

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.combeloit.edu For chiral molecules, single-crystal XRD can be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms. researchgate.netnih.gov However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or oils at room temperature, as is common for aldehydes like 2,2-Dibromohexanal.

To overcome this limitation, a common strategy is to synthesize a crystalline derivative of the target molecule. This involves reacting the non-crystalline compound with a reagent to form a new, solid compound that readily forms high-quality crystals suitable for XRD analysis. For an aldehyde like 2,2-Dibromohexanal, derivatives could be prepared through reactions such as:

Formation of a hydrazone by reacting with a hydrazine (B178648) derivative (e.g., 2,4-dinitrophenylhydrazine).

Formation of a semicarbazone.

Oxidation of the aldehyde to a carboxylic acid, which may be more amenable to crystallization.

Once a suitable crystalline derivative is obtained, XRD analysis can proceed. The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.deresearchgate.net This effect occurs when the X-ray radiation used in the experiment has an energy close to the absorption edge of one of the atoms in the crystal. This interaction causes a phase shift in the scattered X-rays. thieme-connect.de

The presence of heavy atoms, such as bromine in 2,2-Dibromohexanal, is particularly advantageous for determining absolute configuration. Bromine atoms are effective anomalous scatterers, especially when using common X-ray sources like copper (Cu Kα) radiation. The significant anomalous scattering from bromine atoms leads to measurable differences in the intensities of Bijvoet pairs—reflections (hkl) and (-h-k-l) that would otherwise be identical in intensity. thieme-connect.de

The analysis of these intensity differences allows for the unambiguous assignment of the absolute structure. A key parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. researchgate.net

Table 1: Hypothetical Crystallographic Data for a Derivative of 2,2-Dibromohexanal

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄Br₂N₄O₄ (Example: Dinitrophenylhydrazone derivative) |

| Formula Weight | 466.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (A chiral space group) |

| a (Å) | 8.45 |

| b (Å) | 12.67 |

| c (Å) | 16.23 |

| Volume (ų) | 1738.9 |

| Z (molecules/unit cell) | 4 |

| Radiation (Å) | Cu Kα (1.54184) |

| Flack Parameter | 0.02(3) |

| Absolute Structure | Confirmed |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are essential tools for assessing the purity of chemical compounds and for separating mixtures of isomers. mdpi.com For a compound like 2,2-Dibromohexanal, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable techniques.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like halogenated aldehydes. chromatographyonline.com For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) or a more selective detector can be used.

Purity Assessment: A sample of 2,2-Dibromohexanal is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A pure sample will ideally show a single major peak in the resulting chromatogram. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample. For halogenated compounds, a halogen-specific detector (XSD) or an Electron Capture Detector (ECD) can offer higher sensitivity and selectivity, minimizing interference from non-halogenated impurities. chromatographyonline.comnih.gov

Isomer Separation: GC is highly effective for separating structural isomers. Positional isomers of dibromohexanal, such as 2,3-dibromohexanal or 3,4-dibromohexanal, would likely have different boiling points and polarities, leading to different retention times on a GC column. A column with a moderately polar stationary phase, such as one containing cyanopropyl functional groups (e.g., DB-624), would be a logical choice to achieve resolution between such isomers. rsc.org The different positioning of the bromine atoms would alter the molecule's dipole moment and its interaction with the stationary phase, enabling separation.

Table 2: Illustrative Gas Chromatography (GC) Method Parameters for 2,2-Dibromohexanal Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID/ECD |

| Column | DB-624 (or similar mid-polarity phase), 30 m x 0.25 mm ID, 1.4 µm film |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 220 °C, hold 5 min |

| Detector Temp | 280 °C |

| Expected Elution | Impurities and isomers would elute at different retention times than the main 2,2-Dibromohexanal peak. |

High-Performance Liquid Chromatography (HPLC)

While GC is often the primary choice for volatile aldehydes, HPLC offers a complementary approach, especially for analyzing less volatile impurities or for preparative-scale separations.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis of organic molecules. thermofisher.com A C18 or C8 column would be used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The aldehyde functional group has a UV chromophore, allowing for detection using a UV-Vis or Diode-Array Detector (DAD). The presence of dehalogenated impurities, which can sometimes form during synthesis, could be detected and resolved from the parent halogenated compound. researchgate.net

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

| Instrument | HPLC with UV/DAD Detector |

| Column | C18 bonded silica, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Synthetic Utility and Applications of 2,2 Dibromohexanal in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block and Synthon

2,2-Dibromohexanal is a highly functionalized six-carbon molecule that serves as a potent electrophilic building block in organic synthesis. The presence of the aldehyde group, coupled with the two bromine atoms at the α-position, provides multiple reaction sites. This unique arrangement allows it to act as a synthon for various functionalities, making it a valuable tool for molecular construction.

The primary mode of reactivity involves the aldehyde, which readily undergoes nucleophilic attack. The gem-dibromo group, on the other hand, can participate in subsequent elimination, substitution, or rearrangement reactions. This dual reactivity is the cornerstone of its versatility, enabling chemists to design complex reaction sequences. For instance, it can be considered a precursor to α,β-unsaturated aldehydes or α-ketoaldehydes through controlled elimination or hydrolysis, respectively.

Intermediate in the Synthesis of Alpha-Functionalized Carbonyl Compounds

A significant application of 2,2-dibromohexanal lies in its role as an intermediate for the synthesis of various α-functionalized carbonyl compounds. The two bromine atoms are effective leaving groups, allowing for their displacement by a range of nucleophiles. This provides a direct route to introduce new functional groups at the carbon adjacent to the carbonyl.

One notable transformation is the conversion of α,α-dibromoaldehydes into α-keto esters. This can be achieved through a reaction sequence that often involves initial nucleophilic attack at the aldehyde followed by rearrangement and elimination of the bromine atoms. While specific studies on 2,2-dibromohexanal are not extensively documented, the general transformation is well-established for this class of compounds. For example, reaction with an alkoxide could lead to a Favorskii-type rearrangement, ultimately yielding an ester of an α-keto acid.

Furthermore, the bromine atoms can be sequentially or simultaneously replaced by other heteroatom or carbon nucleophiles, leading to a diverse array of α-substituted hexanal (B45976) derivatives. These transformations are often catalyzed by transition metals or promoted by specific reagents that facilitate the substitution process.

Precursor for the Construction of Diverse Heterocyclic Systems

The reactivity profile of 2,2-dibromohexanal makes it an excellent precursor for the synthesis of various heterocyclic systems. The 1,3-dielectrophilic nature of the C-Br₂ and C=O groups allows for cyclization reactions with dinucleophiles to form five- or six-membered rings.

A prominent example is the synthesis of pyrazoles. The reaction of α,α-dibromoaldehydes with hydrazine (B178648) derivatives is a well-established method for constructing the pyrazole (B372694) ring. In this reaction, hydrazine acts as a dinucleophile, first condensing with the aldehyde and then displacing the two bromine atoms to form the aromatic heterocyclic ring.

Similarly, other nitrogen-containing heterocycles like pyrimidines can be synthesized. The reaction with amidines or ureas, for instance, can lead to the formation of the pyrimidine (B1678525) core. The synthesis of oxygen-containing heterocycles, such as oxazoles, is also feasible through reactions with appropriate nucleophiles like amides. The general strategies for these syntheses are outlined in the table below.

Table 1: Synthesis of Heterocycles from α,α-Dibromoaldehyde Precursors

| Heterocycle | Dinucleophile | General Reaction Conditions |

|---|---|---|

| Pyrazole | Hydrazine derivatives | Typically in a suitable solvent like ethanol, often with a base. |

| Pyrimidine | Amidines, Ureas | Often requires heating in a polar solvent. |

| Oxazole (B20620) | Amides | Can be promoted by a dehydrating agent or under thermal conditions. |

| Furan | 1,3-Dicarbonyl compounds | Base-catalyzed condensation followed by cyclization. |

Applications in Multi-Component and Cascade Reaction Sequences

The multiple reactive sites in 2,2-dibromohexanal make it an ideal candidate for use in multi-component reactions (MCRs) and cascade reaction sequences. These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

In a typical multi-component reaction scenario, 2,2-dibromohexanal could react with a nucleophile and a third component in a one-pot synthesis. For example, a reaction involving an amine and a β-ketoester could lead to the rapid assembly of complex, highly substituted heterocyclic structures.

Cascade reactions initiated by the reaction of 2,2-dibromohexanal are also of significant interest. The initial reaction at one of the functional groups can trigger a series of intramolecular transformations, leading to the formation of complex polycyclic systems, including those found in natural product synthesis. N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool in this context, enabling novel cascade annulations of α,α-dihaloaldehydes.

Table 2: Representative Cascade Reactions Involving α,α-Dihaloaldehyde Functionality

| Reaction Type | Key Intermediates | Resulting Structures |

|---|---|---|

| NHC-Catalyzed Annulation | Acyl azolium intermediates | Spirocyclic and fused ring systems |

| Cyclization/Aromatization | In situ formed dienes or trienes | Polycyclic aromatic compounds |

| Michael-Initiated Ring Closure | Enolate intermediates | Highly functionalized carbocycles and heterocycles |

Development of Novel Reagents and Catalysts Derived from 2,2-Dibromohexanal

While primarily used as a substrate, the structural features of 2,2-dibromohexanal and its derivatives could potentially be exploited in the development of new reagents or catalysts. For instance, conversion of the aldehyde to a different functional group that can coordinate to a metal center, while retaining the reactive bromine atoms, could lead to novel bifunctional ligands or catalysts.

The electron-withdrawing nature of the gem-dibromo group can also be used to tune the reactivity of adjacent functional groups. This principle could be applied in the design of new organocatalysts where the electronic properties of the catalyst are critical for its activity and selectivity. To date, this area remains relatively unexplored, presenting an opportunity for future research and development in the field of organic synthesis.

Emerging Trends and Future Research Perspectives for 2,2 Dibromohexanal

Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of α,α-dihaloaldehydes often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research on 2,2-Dibromohexanal will likely focus on developing more sustainable synthetic routes. The classic approach to α-halogenation of aldehydes can be energy-intensive and may use hazardous halogenating agents. mt.com

Emerging sustainable approaches that could be adapted for the synthesis of 2,2-Dibromohexanal include mechanochemistry and the use of greener reagents. Mechanochemical methods, which use mechanical force (grinding) instead of bulk solvents, have been successfully applied to the halogenation of other organic compounds, offering reduced waste and often faster reaction times. beilstein-journals.orgcolab.ws Another promising area is the development of electrochemically-assisted processes. An "e-shuttle" paradigm, for instance, could enable the use of bromine (Br₂) in a safer, more controlled manner by generating the reactive species in situ, thus avoiding the transport and handling of this hazardous material. chemrxiv.org

Table 1: Potential Sustainable Synthesis Methods for 2,2-Dibromohexanal

| Methodology | Potential Advantages for 2,2-Dibromohexanal Synthesis | Key Research Focus |

|---|---|---|

| Mechanochemistry | Reduced or no solvent use, potentially lower energy consumption, enhanced reaction rates. beilstein-journals.org | Screening of solid-state catalysts and grinding conditions for the dibromination of hexanal (B45976). |

| Electrochemical Synthesis | In-situ generation of bromine, improved safety, precise control over reaction stoichiometry. chemrxiv.org | Development of an electrochemical cell for the α,α-dibromination of hexanal using bromide salts. |

| Use of Greener Reagents | Avoidance of toxic and corrosive bulk reagents, potentially milder reaction conditions. | Investigation of solid bromine carriers or alternative brominating agents with better environmental profiles. |

Exploration of Bio-Catalytic and Photo-Catalytic Transformations

The fields of biocatalysis and photocatalysis offer powerful tools for selective organic transformations under mild conditions. For 2,2-Dibromohexanal, these methodologies could unlock novel reaction pathways.

Biocatalysis: Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are well-known for their ability to reduce carbonyl compounds with high stereoselectivity. acs.orgresearchgate.netfrontiersin.org Future research could explore the enzymatic reduction of the aldehyde group in 2,2-Dibromohexanal to produce the corresponding chiral 2,2-dibromo-1-hexanol. Such a transformation would be highly valuable, as chiral halogenated alcohols are important synthetic intermediates. rsc.orgsrce.hr Furthermore, halogenase enzymes, which are capable of selective halogenation, could one day be engineered to produce compounds like 2,2-Dibromohexanal directly from a precursor, offering superb regio- and stereoselectivity. researchgate.netfrontiersin.org

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful method for generating reactive intermediates. nih.gov While direct photocatalytic synthesis of 2,2-Dibromohexanal has not been reported, related processes, such as the synthesis of gem-dihaloenones from alkynes, have been achieved without the need for a photocatalyst, using visible light to drive the reaction. researchgate.netresearchgate.net A key future direction would be to investigate whether the C-Br bonds in 2,2-Dibromohexanal can be selectively activated by light to participate in radical-based C-C or C-heteroatom bond-forming reactions, expanding its synthetic utility.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or the use of continuous-flow reactors, is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are characteristic of many halogenation processes. rsc.orgrsc.org The application of flow technology to the synthesis of 2,2-Dibromohexanal could offer significant advantages in terms of safety, reproducibility, and scalability. mt.com

By using a microreactor, the heat generated during the bromination of hexanal can be dissipated efficiently, preventing runaway reactions and the formation of over-halogenated byproducts. uniba.it This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. uniba.itacs.org

Furthermore, the integration of flow reactors with automated control and analysis systems represents a significant step towards the on-demand synthesis of molecules like 2,2-Dibromohexanal. beilstein-journals.org Automated platforms can screen multiple reaction conditions rapidly, accelerating the optimization of synthetic protocols. beilstein-journals.org Completely automated systems have already been designed for the determination of halogenated organic compounds, and similar principles can be applied to their synthesis. acs.orgnih.gov

Table 2: Advantages of Flow Chemistry for 2,2-Dibromohexanal Synthesis

| Feature | Benefit | Prospective Research Goal |

|---|---|---|

| Enhanced Heat Transfer | Improved safety by controlling exotherms during bromination. rsc.org | Develop a scalable flow process for the synthesis of 2,2-Dibromohexanal with minimal byproduct formation. |

| Precise Control | Higher selectivity and yield through optimized residence time and temperature. uniba.it | Fine-tune flow conditions to selectively produce the dibromo- versus monobromo- or tribromo- product. |

| Automation & Scalability | Safe, reproducible, and scalable production with minimal manual intervention. acs.orgacs.org | Integrate the flow synthesis with online purification and analysis for a fully automated production system. |

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For a molecule like 2,2-Dibromohexanal, methods such as Density Functional Theory (DFT) can offer deep insights into its reaction mechanisms and electronic properties. nih.gov

Future research could employ computational modeling to:

Elucidate Reaction Mechanisms: Investigate the step-by-step mechanism of the α,α-dibromination of hexanal to understand the factors controlling selectivity and yield. nih.govnih.gov

Predict Reactivity: Model the reactivity of the C-Br and C=O bonds in 2,2-Dibromohexanal towards various nucleophiles and electrophiles, guiding the design of new reactions. mdpi.comrsc.org

Design Catalysts: Computationally screen potential catalysts for sustainable synthesis or for novel transformations of 2,2-Dibromohexanal, such as asymmetric reductions or cross-coupling reactions. researchgate.netfrontiersin.org

These theoretical studies, when combined with experimental work, can accelerate the development of novel and efficient transformations involving 2,2-Dibromohexanal.

Investigation into its Role in Advanced Materials Science and Supramolecular Chemistry

While 2,2-Dibromohexanal itself has no documented applications in materials science, its structure suggests potential as a precursor for more complex functional molecules. Polyhalogenated organic compounds are crucial in various fields, including pharmaceuticals, agrochemicals, and materials like fire retardants. data.gouv.fracs.orgwikipedia.orgpku.edu.cn

A particularly exciting future prospect lies in supramolecular chemistry. The bromine atoms in 2,2-Dibromohexanal can act as halogen bond donors. mdpi.com Halogen bonding is a highly directional non-covalent interaction that is increasingly used in crystal engineering and the design of self-assembling systems, such as organogels and liquid crystals. frontiersin.orgresearchgate.netspbu.ru Future research could explore the ability of 2,2-Dibromohexanal or its derivatives to form ordered supramolecular structures through halogen bonding, potentially leading to new materials with unique optical or electronic properties. The interplay between the aldehyde functionality (a hydrogen bond acceptor) and the gem-dibromo group (a halogen bond donor) could lead to complex and predictable self-assembly patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products